BenchChemオンラインストアへようこそ!

2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Antitubercular Scaffold hopping Imidazo[1,2-a]pyridine

2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 81438-52-0) is a bicyclic heteroaromatic building block belonging to the imidazo[1,2-a]pyridine family, featuring methyl substitutions at the 2- and 6-positions and a carboxylic acid handle at the 3-position. With a molecular weight of 190.20 Da, a melting point of 165–166 °C, and a predicted LogP of approximately 2.37, this compound serves as the direct synthetic precursor to the N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide series—the most potent sub-class of imidazo[1,2-a]pyridine-based antitubercular agents identified through systematic scaffold-hopping campaigns.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 81438-52-0
Cat. No. B1349813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS81438-52-0
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2C(=O)O)C)C=C1
InChIInChI=1S/C10H10N2O2/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6/h3-5H,1-2H3,(H,13,14)
InChIKeyJCDXLERYTZDKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 81438-52-0): Core Intermediate for Anti-Tubercular Carboxamide Scaffolds


2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 81438-52-0) is a bicyclic heteroaromatic building block belonging to the imidazo[1,2-a]pyridine family, featuring methyl substitutions at the 2- and 6-positions and a carboxylic acid handle at the 3-position . With a molecular weight of 190.20 Da, a melting point of 165–166 °C, and a predicted LogP of approximately 2.37, this compound serves as the direct synthetic precursor to the N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide series—the most potent sub-class of imidazo[1,2-a]pyridine-based antitubercular agents identified through systematic scaffold-hopping campaigns [1]. It is commercially available from multiple international vendors at purities ranging from 95% to 98% .

Why the 2,6-Dimethyl Substitution Pattern on Imidazo[1,2-a]pyridine-3-carboxylic Acid Cannot Be Replaced by Regioisomers or Alternative Scaffolds


In-class imidazo[1,2-a]pyridine-3-carboxylic acids are not interchangeable. Systematic scaffold-hopping studies demonstrate that removing either methyl group, relocating the methyl from the 6- to the 7-position, or migrating the carboxylic acid from the 3- to the 2-position produces dramatic losses in the antitubercular potency of the derived carboxamides [1]. Furthermore, replacing the entire imidazo[1,2-a]pyridine core with any of five alternative 5,6-fused bicyclic heteroaromatic systems (imidazo[1,2-b]pyridazine, indole, indazole, triazolo[4,3-a]pyridine, or triazolo[1,5-a]pyrimidine) reduces activity by 440- to 1,260-fold [1]. For procurement decisions, selecting the unsubstituted parent acid (CAS 6200-60-8) or the 2,7-dimethyl regioisomer (CAS 81438-53-1) as a substitute will lead to a fundamentally different SAR trajectory, as the 2,6-dimethyl pattern is structurally pre-validated for producing the most potent downstream anti-TB carboxamides reported to date [2].

Quantitative Differentiation Evidence: 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid vs. Closest Analogs


Scaffold-Level Comparison: Imidazo[1,2-a]pyridine Core vs. Five Alternative 5,6-Fused Bicyclic Heteroaromatics in Anti-TB Carboxamide Potency

In a direct scaffold-hopping comparison, the N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide—synthesized directly from 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid—was the most potent compound against replicating Mycobacterium tuberculosis H37Rv (MIC = 0.1 μM in GAS medium), outperforming all five alternative 5,6-fused bicyclic heteroaromatic scaffolds by factors of 440- to 1,260-fold [1]. All compounds were evaluated under identical assay conditions using the glycerol-alanine-salts (GAS) medium. Importantly, only the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds retained sub-micromolar potency; all others were essentially inactive at therapeutically relevant concentrations [1].

Antitubercular Scaffold hopping Imidazo[1,2-a]pyridine

Positional Isomer Comparison: 3-Carboxamide vs. 2-Carboxamide Regioisomer in Anti-TB Activity

The position of the carboxamide group on the imidazo[1,2-a]pyridine ring is a decisive determinant of antitubercular activity. The 3-carboxamide isomer (Compound 2, N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide, derived from the target 3-carboxylic acid) exhibited an MIC of 0.1 μM, whereas its 2-carboxamide positional isomer (Compound 12), where the carboxamide and methyl groups are swapped between positions 2 and 3, showed an MIC of 70 μM under identical assay conditions—a 700-fold potency difference [1]. Both compounds share identical molecular formula (C16H15N3O) and molecular weight (279.34 Da), ruling out differences in physicochemical properties as the source of potency divergence.

Regioisomer Carboxamide Positional isomer

Synthetic Utility: Pd-Catalyzed Decarboxylative Arylation Enabled by the 3-Carboxylic Acid Handle

The 3-carboxylic acid group of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid enables a unique Pd-catalyzed decarboxylative arylation reaction that directly produces 3-aryl-imidazo[1,2-a]pyridines, a transformation that is not accessible to the 2-carboxylic acid positional isomer [1]. In the Mu et al. (2016) protocol, 2-methyl-, 2-phenyl-, and 2,8-dimethyl-substituted imidazo[1,2-a]pyridine-3-carboxylic acids were converted to 3-aryl products in good yields using Pd(OAc)₂ catalyst with aryl chlorides in aqueous medium under ambient atmosphere [1]. The related ligand-free protocol by Karale et al. (2016) extended this to aryl bromides, demonstrating broad tolerance for electron-withdrawing and electron-donating groups on the imidazo[1,2-a]pyridine core [2]. In contrast, the 2-carboxylic acid isomer cannot undergo this decarboxylative coupling due to the absence of the requisite electronic activation at the 3-position.

Decarboxylative coupling C–H arylation Palladium catalysis

Physicochemical Differentiation: 2,6-Dimethyl vs. Unsubstituted Parent vs. 2,7-Dimethyl Regioisomer

The 2,6-dimethyl substitution pattern confers distinct physicochemical properties relative to the unsubstituted parent acid and the 2,7-dimethyl regioisomer . The 2,6-dimethyl compound has a reported melting point of 165–166 °C (experimentally determined), compared to predicted values of approximately 153 °C for the 2,7-dimethyl regioisomer, indicating different crystal packing energetics that may affect formulation and handling [1]. The predicted LogP of approximately 2.37 (ACD/Labs) places the 2,6-dimethyl compound in a favorable lipophilicity range for CNS drug-likeness, while the addition of two methyl groups increases molecular weight by ~28 Da relative to the unsubstituted parent acid (CAS 6200-60-8, MW 162.15), altering both pharmacokinetic predictions and synthetic handling characteristics .

Physicochemical properties Melting point Lipophilicity

Commercial Availability and Purity: Multi-Vendor Sourcing with Defined Specifications

2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is available from multiple international chemical suppliers with defined purity specifications, enabling competitive procurement . Fluorochem offers the compound at 98% purity with pricing of £60/250 mg, £160/1 g, and £797/5 g . Hit2Lead supplies at 95% purity with pricing of $92/250 mg and $154/1 g, also offering 200 μmol quantities for $69 suitable for preliminary screening . Apollo Scientific (UK) lists the compound with commodity code 2933998090 for customs classification . In contrast, the 2,7-dimethyl regioisomer (CAS 81438-53-1) is available from different vendor sets at 97% purity, and the 2-carboxylic acid positional isomer (CAS 64951-08-2) is supplied primarily as the monohydrate form, introducing additional variability in exact mass calculations for stoichiometric reactions.

Chemical procurement Commercial availability Purity specification

Validated Application Scenarios for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid Based on Comparative Evidence


Synthesis of N-Benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamides as Anti-Tubercular Lead Compounds

This compound is the direct precursor for synthesizing the most potent anti-TB carboxamide scaffold identified in comparative scaffold-hopping studies. The derived N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide (Compound 2) demonstrated an MIC of 0.1 μM against replicating M. tuberculosis H37Rv, outperforming five alternative heteroaromatic scaffolds by 440- to 1,260-fold [1]. Standard EDC-mediated coupling of this carboxylic acid with benzylamine or substituted benzylamines generates the active carboxamide series. Procuring this specific acid ensures access to the validated 2,6-dimethyl-3-carboxamide pharmacophore, whereas using the unsubstituted parent acid (CAS 6200-60-8) or the 2,7-dimethyl regioisomer (CAS 81438-53-1) would require de novo SAR exploration with no guarantee of achieving comparable potency [1][2].

Pd-Catalyzed Decarboxylative Arylation for Diversification at the 3-Position of the Imidazo[1,2-a]pyridine Core

The 3-carboxylic acid functionality enables direct Pd-catalyzed decarboxylative cross-coupling with aryl chlorides or aryl bromides to generate 3-aryl-imidazo[1,2-a]pyridine libraries [1][2]. This transformation is uniquely accessible from the 3-carboxylic acid regioisomer; the 2-carboxylic acid isomer (CAS 64951-08-2) cannot serve as a substrate for analogous decarboxylative coupling due to the distinct electronic requirements at the 3-position. The Mu et al. (2016) protocol operates under ligand-free or low-ligand conditions in aqueous DMA/H₂O mixtures under ambient atmosphere, with reported isolated yields up to 96% for structurally related substrates [1]. The Karale et al. (2016) ligand-free variant extends the scope to (hetero)aryl bromides with broad functional group tolerance [2].

Scaffold-Referenced Medicinal Chemistry Campaigns Targeting Mycobacterial Cytochrome bc1 (QcrB) Inhibition

Imidazo[1,2-a]pyridine-3-carboxamides derived from this carboxylic acid exert their antitubercular activity through inhibition of the QcrB subunit of the mycobacterial cytochrome bc1 complex, a validated target in M. tuberculosis respiration [1][2]. The clinical candidate Telacebec (Q203) belongs to this pharmacophore class, confirming the translational relevance of this scaffold [2]. The 2,6-dimethyl substitution pattern is critical for QcrB binding: scaffold-hopping studies showed that moving nitrogens within the fused bicyclic system (e.g., to imidazo[1,2-b]pyridazine) or relocating the carboxamide group to the 2-position reduced potency by up to 700-fold [1]. Researchers initiating QcrB-targeted medicinal chemistry programs should procure this specific acid to align with the established SAR, as the positional isomer and alternative scaffolds have been experimentally demonstrated to lack comparable target engagement [1].

Intermediate for Anti-TB Agents Active Against Multi-Drug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mtb Strains

Carboxamides derived from imidazo[1,2-a]pyridine-3-carboxylic acid intermediates—including the 2,6-dimethyl variant—have demonstrated potency against clinically relevant MDR and XDR M. tuberculosis strains. In the Moraski et al. (2013) advancement study, Compound 18 (derived from the related 6-chloro-substituted acid intermediate 3d) exhibited MIC values ≤0.006 μM against replicating H37Rv and surpassed the clinical candidate PA-824 by nearly 10-fold against MDR and XDR clinical isolates [1]. While the most extreme potency was achieved with 6-chloro and 6-trifluoromethyl variants, the 2,6-dimethyl substitution pattern was identified as the optimal baseline scaffold in the 2014 scaffold-hopping study, providing the strongest potency among all-carbon-substituted analogs [2]. Researchers developing agents targeting drug-resistant TB should use this acid as the starting point for SAR exploration, as alternative scaffolds have been systematically eliminated through comparative screening [2].

Quote Request

Request a Quote for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.